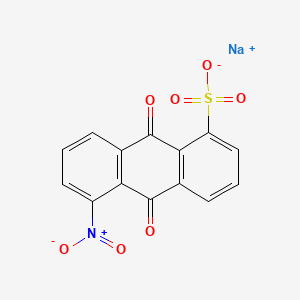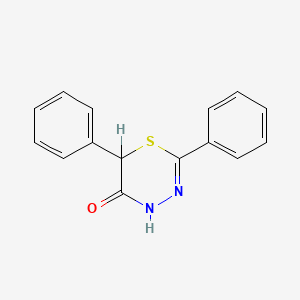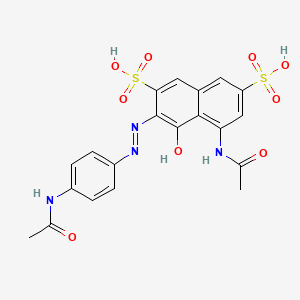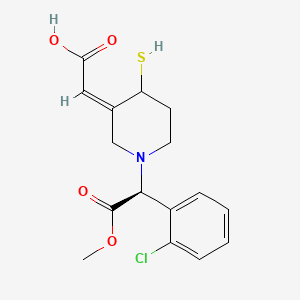
Clopidogrel active metabolite
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Clopidogrel is an antiplatelet medication widely used to prevent blood clots in patients with cardiovascular diseases. It is a prodrug, meaning it requires metabolic activation to produce its active form. The active metabolite of clopidogrel is responsible for its therapeutic effects, primarily by inhibiting platelet aggregation .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of clopidogrel involves several steps, starting from 2-chlorobenzyl cyanide. The key steps include bromination, condensation, hydrolysis, esterification, and resolution. The final product is obtained through recrystallization .
Industrial Production Methods: Industrial production of clopidogrel follows similar synthetic routes but on a larger scale. The process involves stringent quality control measures to ensure the purity and efficacy of the final product. The use of high-performance liquid chromatography (HPLC) and mass spectrometry (MS) is common in the quality assessment of clopidogrel and its metabolites .
Types of Reactions:
Oxidation: Clopidogrel undergoes oxidation to form 2-oxo-clopidogrel, an essential intermediate.
Hydrolysis: The thioester bond in clopidogrel is hydrolyzed to form the active thiol metabolite.
Reduction and Substitution: These reactions are less common but can occur under specific conditions.
Common Reagents and Conditions:
Oxidizing Agents: Cytochrome P450 enzymes, particularly CYP2C19 and CYP3A4, are involved in the oxidation process.
Hydrolytic Agents: Human carboxylesterase 1 (CES1) plays a significant role in the hydrolysis of clopidogrel.
Major Products Formed:
Active Thiol Metabolite: This is the primary product responsible for the antiplatelet effects of clopidogrel.
Inactive Carboxylic Acid Metabolite: Formed through hydrolysis and esterification.
Applications De Recherche Scientifique
Clopidogrel’s active metabolite has several scientific research applications:
Chemistry: Used as a model compound to study metabolic activation and enzyme kinetics.
Biology: Helps in understanding platelet aggregation mechanisms and the role of P2Y12 receptors.
Medicine: Widely used in clinical studies to evaluate its efficacy in preventing cardiovascular events.
Industry: Employed in the development of new antiplatelet drugs and in pharmacogenomic studies to understand genetic variations affecting drug response
Mécanisme D'action
The active metabolite of clopidogrel irreversibly binds to the P2Y12 component of adenosine diphosphate receptors on the platelet surface. This prevents the activation of the glycoprotein IIb/IIIa receptor complex, thereby reducing platelet aggregation. The process involves the formation of a covalent bond between the thiol group of the active metabolite and the cysteine residue on the P2Y12 receptor .
Comparaison Avec Des Composés Similaires
Prasugrel: Another thienopyridine antiplatelet agent with a similar mechanism of action but different metabolic pathways.
Ticlopidine: An older antiplatelet drug with a similar structure but less commonly used due to its side effect profile.
Vicagrel: A novel P2Y12 receptor inhibitor undergoing clinical trials.
Uniqueness of Clopidogrel Active Metabolite:
Metabolic Pathway: Clopidogrel’s activation involves multiple cytochrome P450 enzymes, making it susceptible to genetic variations in these enzymes.
Clinical Efficacy: Despite the variability in response, clopidogrel remains a widely used antiplatelet agent due to its proven efficacy in preventing cardiovascular events
Propriétés
Numéro CAS |
1148015-30-8 |
|---|---|
Formule moléculaire |
C16H18ClNO4S |
Poids moléculaire |
355.8 g/mol |
Nom IUPAC |
(2Z)-2-[1-[(1S)-1-(2-chlorophenyl)-2-methoxy-2-oxoethyl]-4-sulfanylpiperidin-3-ylidene]acetic acid |
InChI |
InChI=1S/C16H18ClNO4S/c1-22-16(21)15(11-4-2-3-5-12(11)17)18-7-6-13(23)10(9-18)8-14(19)20/h2-5,8,13,15,23H,6-7,9H2,1H3,(H,19,20)/b10-8-/t13?,15-/m0/s1 |
Clé InChI |
CWUDNVCEAAXNQA-AWGNNQSZSA-N |
SMILES isomérique |
COC(=O)[C@H](C1=CC=CC=C1Cl)N2CCC(/C(=C\C(=O)O)/C2)S |
SMILES canonique |
COC(=O)C(C1=CC=CC=C1Cl)N2CCC(C(=CC(=O)O)C2)S |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



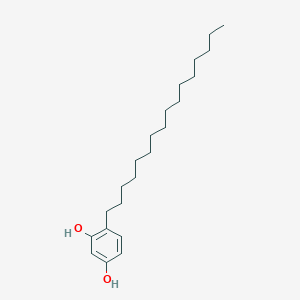
![5-hydrazinyl-1H-benzo[d]imidazole](/img/structure/B12814485.png)
![7-[[2-(2-Aminothiazol-4-yl)acetyl]amino]-3-[[1-[2-(dimethylamino)ethyl]tetrazol-5-yl]sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrochloride](/img/structure/B12814490.png)

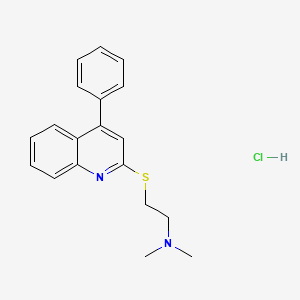
![2,3-Bis(benzyloxy)-7-hydroxy-9-methoxy-6h-benzo[c]chromen-6-one](/img/structure/B12814510.png)
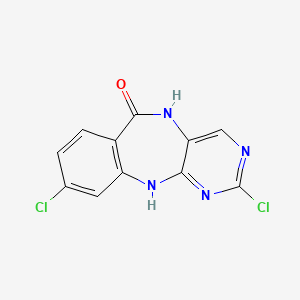

![8'-Methoxy-3-methyl-6'-nitrospiro[1,3-benzothiazole-2,2'-1,3-benzoxazine]](/img/structure/B12814524.png)
